molecular formula C12H24N2O3 B6224699 tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate CAS No. 2385320-12-5

tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate

Cat. No. B6224699
CAS RN: 2385320-12-5
M. Wt: 244.33 g/mol
InChI Key: AGGZCONJLCCPJF-UHFFFAOYSA-N
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Description

Tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate (TBAMC) is an organic compound that has recently been gaining attention in the scientific research community due to its potential applications in various fields. TBAMC is a derivative of carbamate, which is a type of organic compound that is commonly used in the synthesis of various compounds. TBAMC is a versatile compound that can be used in a variety of applications, including synthesis of other organic compounds, as a catalyst in chemical reactions, and as a reagent in biochemical reactions. It is also being studied for its potential use in drug development and other medical applications.

Mechanism of Action

Tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate is an organic compound that acts as a catalyst in chemical and biochemical reactions. It is capable of catalyzing a variety of reactions, including nucleophilic substitution, elimination, and other organic transformations. In nucleophilic substitution reactions, this compound acts as a nucleophile, attacking the electrophilic center of the molecule and forming a new bond. In elimination reactions, this compound acts as a base, abstracting a proton from the molecule and forming a double bond. In other organic transformations, this compound acts as a reagent, facilitating the formation of a new bond.
Biochemical and Physiological Effects
This compound is a versatile compound that can be used in a variety of applications. It has been studied for its potential use in drug development and other medical applications. This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes involved in the metabolism of drugs, the inhibition of the synthesis of proteins, and the inhibition of the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory, anti-viral, and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

Tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate is a versatile compound that can be used in a variety of laboratory experiments. It is an effective catalyst in organic synthesis, as well as a reagent in biochemical reactions. Additionally, it has been studied for its potential use in drug development and other medical applications. The main advantages of using this compound in laboratory experiments are its high reactivity and its ability to act as a catalyst in a variety of reactions. The main limitation of using this compound in laboratory experiments is its potential toxicity, as it can be toxic in high concentrations.

Future Directions

The potential applications of tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate are vast and are still being explored. Some potential future directions for the use of this compound include the development of new drugs and other medical treatments, the synthesis of new materials for use in the medical and pharmaceutical industries, and the development of new catalysts and reagents for use in organic synthesis. Additionally, this compound could be used in the development of new polymers and other materials for use in a variety of industries. Finally, this compound could be used to study the biochemical and physiological effects of different compounds, as well as the potential toxicity of compounds.

Synthesis Methods

Tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate can be synthesized through a nucleophilic substitution reaction of tert-butyl carbamate with 4-(aminomethyl)oxan-2-ylmethanol. This reaction is carried out at room temperature in an organic solvent such as ethanol or methanol. The reaction proceeds by the nucleophilic attack of the 4-(aminomethyl)oxan-2-ylmethanol on the tert-butyl carbamate, resulting in the formation of this compound. The reaction is typically complete within a few hours and yields a high yield of the desired product.

Scientific Research Applications

Tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate has been studied for its potential applications in various scientific fields. It has been used as a catalyst in organic synthesis, as a reagent in biochemical reactions, and as a precursor for the synthesis of other organic compounds. It has also been studied for its potential use in drug development and other medical applications. For example, this compound has been used as a reagent in the synthesis of various peptides, which can be used in the development of drugs targeting a variety of diseases. Additionally, this compound has been studied for its potential use in the synthesis of polymers and other materials for use in the medical and pharmaceutical industries.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate involves the reaction of tert-butyl N-(chlorocarbonyl)carbamate with 4-(aminomethyl)oxane in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl N-(chlorocarbonyl)carbamate", "4-(aminomethyl)oxane", "Base (e.g. triethylamine)" ], "Reaction": [ "Add 4-(aminomethyl)oxane to a solution of tert-butyl N-(chlorocarbonyl)carbamate in anhydrous dichloromethane.", "Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction by adding water and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product." ] }

CAS RN

2385320-12-5

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl N-[[4-(aminomethyl)oxan-2-yl]methyl]carbamate

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-8-10-6-9(7-13)4-5-16-10/h9-10H,4-8,13H2,1-3H3,(H,14,15)

InChI Key

AGGZCONJLCCPJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CCO1)CN

Purity

95

Origin of Product

United States

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